molecular formula C14H14CaO8S2 B13820394 Calcium 5-hydroxy-2-methylbenzenesulfonate

Calcium 5-hydroxy-2-methylbenzenesulfonate

Cat. No.: B13820394
M. Wt: 414.5 g/mol
InChI Key: KTAGZADWZBKVJA-UHFFFAOYSA-L
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Description

Calcium 5-hydroxy-2-methylbenzenesulfonate is a chemical compound with the molecular formula 2C7H7O4S.Ca. It is also known as calcium p-cresol-3-sulfonate. This compound is characterized by its unique structure, which includes a calcium ion coordinated with two molecules of 5-hydroxy-2-methylbenzenesulfonate. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium 5-hydroxy-2-methylbenzenesulfonate typically involves the sulfonation of 5-hydroxy-2-methylbenzene (p-cresol) followed by the neutralization with calcium hydroxide. The reaction conditions include:

    p-Cresol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.

    Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Continuous Stirred Tank Reactors (CSTRs): for the sulfonation step to ensure uniform mixing and reaction.

    Filtration and Drying: The product is filtered to remove any unreacted materials and then dried to obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions

Calcium 5-hydroxy-2-methylbenzenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces 5-hydroxy-2-methylbenzenesulfonic acid or 5-hydroxy-2-methylbenzene carboxylic acid.

    Reduction: Can yield 5-hydroxy-2-methylbenzenesulfonic acid.

    Substitution: Results in various substituted derivatives depending on the reagent used.

Scientific Research Applications

Calcium 5-hydroxy-2-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of calcium 5-hydroxy-2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Calcium Ion Release: The compound releases calcium ions, which play a crucial role in cellular signaling and physiological processes.

    Sulfonate Group Interaction: The sulfonate group can interact with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Calcium 2-hydroxy-5-methylbenzenesulfonate: Similar structure but with different positioning of the hydroxyl and methyl groups.

    Calcium p-toluenesulfonate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Uniqueness

Calcium 5-hydroxy-2-methylbenzenesulfonate is unique due to the presence of both hydroxyl and sulfonate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H14CaO8S2

Molecular Weight

414.5 g/mol

IUPAC Name

calcium;5-hydroxy-2-methylbenzenesulfonate

InChI

InChI=1S/2C7H8O4S.Ca/c2*1-5-2-3-6(8)4-7(5)12(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2

InChI Key

KTAGZADWZBKVJA-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

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